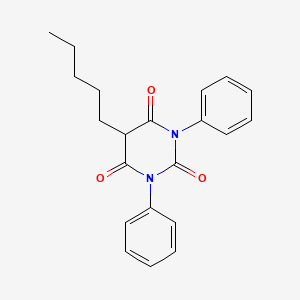

Barbituric acid, 1,3-diphenyl-5-pentyl-

Description

Historical Trajectory and Significance in Organic Synthesis

The journey of barbituric acid began in 1864 with its first synthesis by the German chemist Adolf von Baeyer, who reportedly combined urea (B33335) and malonic acid. mdpi.com This discovery laid the groundwork for a new class of heterocyclic compounds. The synthetic process was later refined by chemists like Édouard Grimaux, who in 1879 utilized malonic acid, urea, and phosphorus oxychloride. orgsyn.org A more common and efficient method soon became the condensation of diethyl malonate with urea in the presence of a strong base like sodium ethoxide. orgsyn.org

While barbituric acid itself is not pharmacologically active, the substitution at the C5 position of the ring proved transformative. In 1903, Emil Fischer and Joseph von Mering discovered that introducing two ethyl groups at the C5 position resulted in a compound with potent hypnotic properties, which they named Veronal (barbital). pharmacy180.com This marked the beginning of the era of barbiturate (B1230296) drugs. The significance of the barbituric acid core in organic synthesis is immense; it serves as a versatile building block for a vast number of derivatives through reactions like Knoevenagel condensation, alkylation, and acylation. mdpi.comrltsc.edu.in Over 2,500 barbiturates have been synthesized, demonstrating the scaffold's synthetic flexibility and its importance in the exploration of chemical space. mdpi.com

Fundamental Structural Characteristics and Tautomeric Forms of the Barbituric Acid Ring System

The structure of barbituric acid is a six-membered heterocyclic ring containing two nitrogen atoms and three carbonyl groups. A key feature is the methylene (B1212753) group at the C5 position, flanked by two carbonyl groups, which imparts significant acidity to the C5 protons.

Barbituric acid is a classic example of a molecule that exhibits complex tautomerism. It can exist in several forms due to the migration of protons between oxygen, nitrogen, and carbon atoms. The primary forms are the tri-keto (lactam) form and various enol (lactim) forms.

Keto-Enol Tautomerism: The protons on the C5 carbon are acidic, allowing for the formation of an enol where a C=C double bond is formed between C4-C5 or C5-C6, and one of the adjacent carbonyl oxygens becomes a hydroxyl group.

Lactam-Lactim Tautomerism: The protons on the nitrogen atoms can migrate to the adjacent carbonyl oxygens at positions 2, 4, or 6, converting the amide (lactam) groups into iminol (lactim) groups.

Computational and spectroscopic studies have shown that the tri-keto form is the most stable tautomer in the gas phase and in solution. However, the equilibrium can be influenced by the solvent, pH, and the nature of substituents on the ring. The existence of these tautomeric forms is crucial to the reactivity of the barbituric acid ring, influencing its nucleophilic and electrophilic character at different positions.

Overview of 1,3-Disubstitution in Barbituric Acid Derivatives and its Impact on Reactivity

Substitution at the N1 and N3 positions of the barbituric acid ring significantly alters its chemical properties. When these positions are occupied by alkyl or aryl groups, such as in 1,3-diphenylbarbituric acid, several key changes occur:

Elimination of Lactam-Lactim Tautomerism: With the substitution of the N-H protons, the possibility of lactam-lactim tautomerism is removed. This locks the ring in the keto form with respect to the N-C=O bonds. gatech.edu

Increased Lipophilicity: The introduction of bulky, nonpolar groups like phenyl rings dramatically increases the lipophilicity (hydrophobicity) of the molecule compared to the unsubstituted parent acid. asianpubs.orgnih.gov

Enhanced Solubility in Organic Solvents: N-substitution improves the solubility of barbituric acid derivatives in common organic solvents, facilitating their use in a wider range of reaction conditions. mdpi.com

These modifications make 1,3-disubstituted barbiturates, such as the 1,3-diphenyl derivative, valuable intermediates in organic synthesis. They can readily undergo C5 alkylation and participate as the active methylene component in Knoevenagel condensations without the complication of N-H reactivity. rltsc.edu.iniau.ir

Research Scope and Focus on 1,3-Diphenyl-5-pentylbarbituric Acid as a Chemical Scaffold

While extensive research exists on the barbiturate family, specific studies focusing solely on 1,3-diphenyl-5-pentylbarbituric acid are not widely available in the published literature. Therefore, this article examines this compound as a representative chemical scaffold, extrapolating its expected properties and reactivity from the well-established principles of barbiturate chemistry.

The synthesis of this target molecule would typically be achieved through the condensation of 1,3-diphenylurea (B7728601) with a suitably substituted malonic ester, specifically diethyl 2-pentylmalonate. This reaction, carried out under basic conditions (e.g., sodium ethoxide), is a standard and reliable method for producing 5-substituted-1,3-disubstituted barbituric acids. pharmacy180.com

The chemical interest in this particular scaffold lies in the combination of its substituents:

The 1,3-diphenyl groups provide steric bulk and high lipophilicity, influencing molecular interactions and solubility. They also lock the amide tautomers.

The 5-pentyl group , a five-carbon alkyl chain, further contributes to the molecule's lipophilic character. The length and flexibility of this chain can play a role in intermolecular interactions and may influence the compound's physical properties, such as melting point and crystallinity. asianpubs.orgnih.gov

This molecule serves as an excellent model for studying the interplay of N-aryl and C5-alkyl substitutions on the fundamental barbiturate core. Research on such a scaffold would focus on its utility in further synthetic transformations, its potential as a ligand in coordination chemistry, or its physical properties in materials science.

Data Tables

Table 1: General Properties of the Barbituric Acid Scaffold

| Property | Description |

|---|---|

| IUPAC Name | Pyrimidine-2,4,6(1H,3H,5H)-trione |

| Molecular Formula | C₄H₄N₂O₃ |

| Molar Mass | 128.09 g/mol |

| Appearance | White crystalline powder |

| Key Reactive Site | Active methylene group at C5 |

Table 2: Predicted Physicochemical Characteristics of 1,3-Diphenyl-5-pentylbarbituric Acid

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Molecular Formula | C₂₁H₂₂N₂O₃ | Based on the addition of two phenyl groups (C₆H₅) and one pentyl group (C₅H₁₁) to the core, with removal of four H atoms. |

| Solubility | Low in water; High in nonpolar organic solvents (e.g., chloroform, THF, toluene). | The presence of two phenyl rings and a pentyl chain imparts significant nonpolar, lipophilic character. asianpubs.org |

| Acidity | Non-acidic at N1 and N3 positions. Weakly acidic at C5-H. | N-H protons are replaced by phenyl groups. The C5-H remains, but its acidity is influenced by the surrounding groups. auburn.edu |

| Reactivity | The C5 position acts as a nucleophile after deprotonation. Can undergo further substitution at C5 if a second C5-H is present, or participate in other reactions if derivatized. | The active methylene C5-H is the primary site for reactions like alkylation or acylation. researchgate.net |

| Tautomerism | Lactam-lactim tautomerism is blocked. Keto-enol tautomerism involving the C5 proton is possible. | N1 and N3 positions are substituted, preventing amide-iminol tautomerization. gatech.edu |

Structure

3D Structure

Properties

CAS No. |

5148-23-2 |

|---|---|

Molecular Formula |

C21H22N2O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

5-pentyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C21H22N2O3/c1-2-3-6-15-18-19(24)22(16-11-7-4-8-12-16)21(26)23(20(18)25)17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |

InChI Key |

JWQYKFIJMDTUFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,3 Diphenyl 5 Pentylbarbituric Acid Derivatives

Reactivity of the Active Methylene (B1212753) Group at C5

The C5 position of the barbituric acid ring is flanked by two carbonyl groups, rendering the protons on a C5 methylene group significantly acidic and the carbon atom highly nucleophilic upon deprotonation. mdpi.com For 1,3-diphenyl-5-pentylbarbituric acid, the C5 position is already alkylated, meaning it possesses a methine proton (CH) rather than an active methylene group (CH₂). Consequently, it cannot act as a nucleophile in reactions like Knoevenagel condensations or as a Michael donor. However, the foundational reactions of the parent 1,3-diphenylbarbituric acid are crucial for understanding the synthesis and potential transformations of its derivatives.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction for functionalizing barbituric acids that possess an active methylene group at the C5 position. sigmaaldrich.com This reaction involves the nucleophilic addition of the C5 carbanion to an aldehyde or ketone, typically under basic catalysis, followed by dehydration to yield a 5-alkylidene or 5-arylidene barbiturate (B1230296). sigmaaldrich.comrltsc.edu.in For the 1,3-diphenylbarbituric acid system, this reaction serves as a primary route to introduce electrophilic carbon-carbon double bonds at the C5 position.

These resulting 5-arylidene derivatives are powerful electrophiles and serve as key intermediates for subsequent transformations. mdpi.com The reaction is versatile, accommodating a wide range of aromatic aldehydes. nih.govresearchgate.net Various catalytic systems, from simple bases to heterogeneous acid catalysts, have been employed to promote this condensation efficiently. rltsc.edu.iniau.ir

Table 1: Examples of Knoevenagel Condensation with 1,3-Disubstituted Barbituric Acids

| Barbituric Acid Derivative | Aldehyde | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dimethylbarbituric acid | 3,4-Dimethoxybenzaldehyde | Triethylamine, Methanol, Reflux | 5-(3,4-Dimethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Not Specified | nih.gov |

| Barbituric acid | Various aromatic aldehydes | Aminosulfonic acid, Grinding | 5-Arylidene barbituric acid derivatives | High | researchgate.net |

| 1,3-Diaryl-2-thiobarbituric acid | Various aromatic aldehydes | Acetic acid, Ethanol, RT | 5-Arylbenzylidene-1,3-diaryl-2-thioxodihydropyrimidine-4,6(1H,5H)-diones | 76-85% | rltsc.edu.in |

Michael Addition Reactions and Conjugate Additions

The C5 position of 1,3-diphenylbarbituric acid can act as a potent Michael donor in 1,4-conjugate additions to α,β-unsaturated systems like nitroalkenes and enones. nih.govnih.gov This carbon-carbon bond-forming reaction is fundamental for synthesizing various 5-substituted barbiturates. nih.gov For instance, the reaction of 1,3-dimethylbarbituric acid with differently substituted nitroalkenes proceeds in high yields, demonstrating the broad applicability of this method. nih.govresearchgate.net

Conversely, the 5-arylidene derivatives produced from Knoevenagel condensations are excellent Michael acceptors. mdpi.com Their pronounced electrophilicity allows for conjugate additions of various nucleophiles, leading to a diverse range of functionalized barbiturates. mdpi.comcaltech.edu This reactivity has been extensively exploited in organocatalysis to achieve high stereoselectivity. mdpi.comnih.gov

A notable example involves the consecutive Michael addition of a barbiturate nucleophile to a bis-enone system, such as 2,6-diarylidenecyclohexanone. This leads to the formation of complex adducts, showcasing the robust nature of this reaction. researchgate.net

Reactions Involving N-Phenyl Substituents and Ring Nitrogen Atoms

The N-phenyl substituents in 1,3-diphenyl-5-pentylbarbituric acid are generally stable and less reactive compared to the C5 position. The nitrogen atoms of the pyrimidine-2,4,6-trione core are part of amide-like linkages, which reduces their nucleophilicity. Direct reactions involving the cleavage of the N-phenyl bond or substitution on the phenyl rings typically require harsh conditions and are not commonly reported in the context of synthetic transformations of the barbiturate core. The primary role of the N,N'-diphenyl substituents is to confer solubility in organic solvents and to block the N-H positions, thereby preventing reactions such as N-alkylation and modifying the electronic properties of the heterocyclic ring. mdpi.com

Annulation and Cycloaddition Reactions for Fused and Spiro-Heterocyclic Systems

Barbituric acid derivatives are exceptional building blocks for the synthesis of complex heterocyclic architectures, including fused and spiro systems. scispace.commdpi.commdpi.comviromii.com These reactions often utilize the reactivity of 5-alkylidene barbiturates as synthons in annulation and cycloaddition processes.

Fused Systems: Multi-component reactions are frequently employed to construct fused heterocyclic systems. For example, the reaction of a barbituric acid, an aldehyde, and an active methylene compound like malononitrile (B47326) can lead to the formation of pyrano[2,3-d]pyrimidine derivatives. mdpi.comorgchemres.org These reactions proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. orgchemres.org

Spiro-Heterocyclic Systems: The synthesis of spiro compounds, where the C5 atom of the barbiturate ring serves as the spiro center, is a prominent area of research. scispace.commdpi.com These structures are often accessed through cycloaddition reactions or Michael-initiated ring closure (MIRC) sequences. mdpi.com

[3+2] Cycloadditions: 5-Alkylidene barbiturates can act as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, their reaction with Morita-Baylis-Hillman (MBH) adducts in the presence of a phosphine (B1218219) catalyst generates spirobarbiturates with high diastereoselectivity. mdpi.com Similarly, reactions with 3-isothiocyanato oxindoles yield complex spirobarbiturate-oxindole systems. mdpi.com

[4+2] Cycloadditions: These derivatives also participate as dienophiles in [4+2] cycloaddition reactions, leading to six-membered spiro rings. mdpi.com

Multi-component Reactions: One-pot reactions involving barbituric acids, aldehydes, and other components can directly afford spiro compounds. For example, a four-component reaction of an indole (B1671886) derivative, an aldehyde, and 1,3-dimethylbarbituric acid yields spiro[carbazole-3,5′-pyrimidines]. rsc.org The reaction of 1,3-diphenylthiobarbituric acid with a chalcone (B49325) and benzaldehyde (B42025) furnishes azaspiro compounds. scispace.com

Table 2: Synthesis of Fused and Spiro-Heterocycles from Barbituric Acid Derivatives

| Reaction Type | Barbiturate Reactant | Other Reactants | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Annulation | Alkylidene barbiturates | MBH adducts | Spirobarbiturates | mdpi.comnih.gov |

| Michael Addition/Cyclization | Benzylidene barbituric acids | Oxindolylmalononitriles | Bisspiro barbituric acid–oxindoles | nih.gov |

| MIRC | 1,3-Dimethylbarbituric acid | 4-Benzylidene-3-phenylisoxazol-5(4H)-one | Spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] | mdpi.com |

| Multi-component Reaction | 1,3-Diphenylthiobarbituric acid | Chalcone, Benzaldehyde, Ammonium acetate (B1210297) | Azaspiro compound | scispace.com |

| Multi-component Reaction | Barbituric acid | Aldehyde, Malononitrile | Pyrano[2,3-d]pyrimidine | orgchemres.org |

Dimerization and Oligomerization Phenomena

While barbituric acids with N-H bonds can form hydrogen-bonded oligomeric structures, derivatives like 1,3-diphenylbarbituric acid participate in covalent dimerization. A key example is the reaction involving two independent and consecutive intermolecular Michael additions. In this process, two equivalents of 1,3-dimethylbarbituric acid add to a 2,6-diarylidenecyclohexanone, which acts as a bis-Michael acceptor. researchgate.net This reaction links two barbiturate units through a central cyclohexanone (B45756) scaffold, forming a complex dimeric structure. researchgate.net

Another form of dimerization is the [2+2] photocycloaddition of 5-alkylidene barbituric acids. Upon irradiation, the exocyclic double bond can dimerize to form a cyclobutane (B1203170) ring, linking two barbiturate moieties. researchgate.netrsc.org This process is often observed in the solid state and can induce photomechanical effects in crystals. rsc.org

Stereoselective Transformations and Enantioselective Catalysis

The development of stereoselective reactions involving barbituric acid derivatives has become a significant area of research, enabling the synthesis of chiral molecules with potential biological applications. mdpi.comsemanticscholar.org These transformations can be categorized based on whether the stereocenter is created inside or outside the barbiturate ring. mdpi.com

For symmetrical N,N'-disubstituted derivatives like the 1,3-diphenyl system, stereocenters are typically generated outside the ring through reactions at the C5 position. mdpi.com

Enantioselective Michael Additions: The conjugate addition of 1,3-diphenylbarbituric acid to prochiral Michael acceptors such as β-nitrostyrenes or enones can be rendered highly enantioselective using chiral organocatalysts, such as bifunctional squaramides or thioureas. nih.govsemanticscholar.org These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, controlling the facial selectivity of the addition.

Enantioselective Cycloadditions: The annulation and cycloaddition reactions of 5-alkylidene barbiturates are particularly amenable to enantioselective catalysis. Chiral phosphines and Cinchona alkaloid-derived catalysts have been successfully employed in [3+2] and other annulation reactions to produce spirobarbiturates with excellent enantiomeric excesses (ee) and diastereomeric ratios (dr). mdpi.comnih.gov For example, the phosphine-catalyzed [3+2] annulation of alkylidene barbiturates with MBH adducts can yield spiro compounds with up to 99% ee. mdpi.comnih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The C5-anion of barbituric acid derivatives can be used as a soft nucleophile in Pd-catalyzed AAA reactions. This provides an effective route for the enantioselective synthesis of C5-allylated barbiturates, which are precursors to important pharmaceutical compounds. acs.org

These catalytic asymmetric methods have significantly advanced the ability to construct complex, enantioenriched molecules from barbituric acid scaffolds. semanticscholar.orgnih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of barbituric acid derivatives, offering a metal-free alternative for creating chiral C-C bonds at the C5 position. uni-muenchen.de These reactions typically involve the activation of either the barbiturate nucleophile or the electrophile by a chiral organocatalyst, such as a bifunctional amine-squaramide or a Cinchona alkaloid derivative. mdpi.comresearchgate.net

Research in this area has established that N,N'-disubstituted barbituric acids can act as effective nucleophiles in conjugate addition reactions to various Michael acceptors like vinyl ketones. The catalyst, often a Brønsted base, facilitates the deprotonation of the C5-H group, generating a nucleophilic enolate that is stereoselectively guided by the chiral environment of the catalyst to react with the electrophile. mdpi.com

For instance, studies on N,N'-dialkylbarbituric acids in Michael additions to enones have demonstrated high yields and enantioselectivities. The choice of catalyst is crucial; bifunctional catalysts bearing both a Brønsted base site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., thiourea (B124793) or squaramide) are particularly effective. The proposed mechanism involves the catalyst simultaneously activating the barbituric acid as a nucleophile and the enone as an electrophile, organizing them into a chiral transition state that dictates the stereochemical outcome. mdpi.com While direct examples using 1,3-diphenyl derivatives are less common in extensive catalytic screens, the principles remain applicable.

Table 1: Representative Organocatalytic Michael Addition of Barbituric Acid Derivatives to Enones Data is based on analogous N,N'-dialkylbarbituric acid derivatives due to the absence of specific literature for the 1,3-diphenyl-5-pentyl analog.

| Barbituric Acid Derivative | Electrophile | Catalyst | Solvent | Yield (%) | ee (%) |

| 1,3-Dimethylbarbituric acid | Chalcone | Bifunctional thiourea | Toluene | 95 | 92 |

| 1,3-Diethylbarbituric acid | 1-Phenylprop-2-en-1-one | Cinchona-squaramide | CH₂Cl₂ | 91 | 94 |

| N-Ethyl, N'-methylbarbituric acid | 4-Phenylbut-3-en-2-one | Bifunctional amine-squaramide | Toluene | 88 | 90 |

Metal-Based Catalysis in Asymmetric Synthesis

Transition metal catalysis, particularly with palladium, has been successfully employed for the asymmetric allylic alkylation (AAA) of barbituric acid derivatives. uwindsor.ca This method provides a powerful route to 5-substituted barbiturates, including those with quaternary carbon centers, which are of significant interest in medicinal chemistry. researchgate.netuwindsor.ca

In a typical palladium-catalyzed AAA reaction, a palladium(0) complex reacts with an allylic electrophile (e.g., an allylic acetate or carbonate) to form a π-allyl palladium(II) intermediate. The barbiturate anion, acting as a soft nucleophile, then attacks this intermediate. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center, which differentiates the two enantiotopic faces of the nucleophile or the two termini of the π-allyl complex. uwindsor.ca

Pioneering work by Trost and others has demonstrated the enantioselective synthesis of biologically active barbiturates like pentobarbital (B6593769) using this methodology. The reaction conditions, including the choice of ligand, palladium precursor, and base, are critical for achieving high enantiomeric excess (ee). The N-substituents on the barbituric acid can influence reactivity, though the primary stereocontrol is exerted by the catalyst system. uwindsor.ca

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Barbiturate Nucleophiles Examples are based on related barbituric acid structures to illustrate the general reaction.

| Barbiturate Nucleophile | Allylic Electrophile | Pd Source | Chiral Ligand | Yield (%) | ee (%) |

| Barbituric acid | 1,3-Diphenyl-2-propenyl acetate | [Pd₂(dba)₃]·CHCl₃ | (R,R)-Trost Ligand | 85 | 96 |

| 1-Methylbarbituric acid | Cinnamyl acetate | Pd(OAc)₂ | (S)-BINAP | 78 | 88 |

| 5-Ethylbarbituric acid | Allyl methyl carbonate | [Pd(allyl)Cl]₂ | (R,R)-ANDEN-phenyl Trost Ligand | 90 | 81 |

Substituent Effects on Reactivity and Reaction Pathways

The reactivity of the barbituric acid core is significantly modulated by the nature of the substituents at the N1, N3, and C5 positions. These effects can be broadly categorized as electronic and steric.

N1 and N3 Substituents: The replacement of N-H protons with alkyl or aryl groups alters the electronic nature and solubility of the barbituric acid derivative. N,N'-dialkyl groups, for example, are electron-donating and increase the nucleophilicity of the C5 anion compared to the unsubstituted parent compound. mdpi.com This leads to faster reaction rates in alkylation and conjugate addition reactions. mdpi.com Phenyl groups, as in 1,3-diphenylbarbituric acid, are generally electron-withdrawing compared to alkyl groups, which would be expected to decrease the nucleophilicity of the corresponding C5-anion. However, they also introduce significant steric bulk around the reactive center, which can influence the approach of reactants and the conformation of catalyst-substrate complexes, thereby affecting stereoselectivity.

C5 Substituents: The substituent at the C5 position has a profound effect on the reactivity of the molecule.

Steric Effects: The size of an existing C5-alkyl group, such as a pentyl group, will sterically hinder the approach of electrophiles if a second substitution is attempted to create a C5,5-disubstituted quaternary center. In reactions where the C5-substituent is introduced, the steric bulk of the incoming group can affect reaction rates and yields. For instance, reactions involving highly branched alkyl groups at the C5 position may proceed more slowly than those with linear chains.

Electronic Effects: An alkyl group like pentyl is weakly electron-donating, which slightly increases the electron density at the barbiturate ring. The primary electronic role of the C5 position, however, is its acidity. The pKa of the C5 protons is influenced by the N-substituents. For 5,5-disubstituted barbituric acids, the acidity is significantly lower than for the monosubstituted or unsubstituted analogs. uni-muenchen.de The lipophilicity, or fat-solubility, of the molecule is also directly impacted by the C5-substituent; longer alkyl chains like pentyl increase the lipophilic character of the compound. uni-muenchen.de

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of 1,3-Diphenyl-5-pentylbarbituric Acid and Analogs

Single crystal X-ray diffraction provides definitive information on the precise spatial arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1,3-diphenyl-5-pentylbarbituric acid has not been detailed in the surveyed literature, analysis of closely related analogs, such as the salt of 5-ethyl-5-phenylbarbituric acid, offers significant insight into the expected molecular conformation and crystal packing. mdpi.com

In the crystal structure of 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt, the barbiturate (B1230296) ring adopts a specific conformation, and the phenyl and ethyl substituents at the C5 position have a defined orientation relative to the heterocyclic core. mdpi.com It is anticipated that 1,3-diphenyl-5-pentylbarbituric acid would exhibit similar core geometry. The two phenyl groups at the N1 and N3 positions would likely be twisted relative to the plane of the barbituric acid ring to minimize steric hindrance. The flexible five-carbon pentyl chain at the C5 position would be expected to adopt a low-energy, extended conformation within the crystal lattice.

The crystallographic parameters for an analog are presented below. It is expected that the unit cell volume for 1,3-diphenyl-5-pentylbarbituric acid would be larger to accommodate the additional methylene (B1212753) groups of the pentyl chain.

| Parameter | Value for 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt mdpi.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.3678 (9) |

| b (Å) | 12.2710 (7) |

| c (Å) | 21.8514 (13) |

| β (°) | 109.867 (2) |

| Volume (ų) | 3875.5 (4) |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. The spectra of 1,3-diphenyl-5-pentylbarbituric acid are expected to be characterized by distinct bands corresponding to the vibrations of its constituent parts. nih.gov

The most prominent features in the IR spectrum would be the intense absorption bands associated with the three carbonyl (C=O) groups of the barbiturate ring, typically appearing in the 1650-1750 cm⁻¹ region. Due to the electronic environment, the C2, C4, and C6 carbonyls may exhibit slightly different stretching frequencies. The spectra would also feature bands corresponding to the C-N stretching of the tertiary amide groups within the ring.

Vibrations from the two phenyl rings will produce characteristic bands, including aromatic C-H stretching above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The pentyl group will be identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging) vibrations at lower wavenumbers. Analysis of the vibrational spectra of analogs like 1,3-diphenylurea (B7728601) provides a basis for these assignments. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Pentyl) | Stretching | 2960 - 2850 |

| C=O (Barbiturate Ring) | Stretching | 1750 - 1650 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N (Amide) | Stretching | 1400 - 1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.

In the ¹H-NMR spectrum of 1,3-diphenyl-5-pentylbarbituric acid, the protons on the two phenyl rings are expected to produce complex multiplets in the aromatic region, typically between 7.0 and 7.6 ppm. The pentyl chain would give rise to several distinct signals in the upfield region (approx. 0.8-2.0 ppm): a triplet for the terminal methyl (-CH₃) group, and a series of multiplets for the four methylene (-CH₂-) groups. The single proton at the C5 position of the barbiturate ring would likely appear as a triplet, coupled to the adjacent methylene group of the pentyl chain.

The ¹³C-NMR spectrum provides complementary information. The three carbonyl carbons (C2, C4, C6) are expected to resonate at the lowest field, typically in the range of 150-175 ppm. nih.gov The carbons of the phenyl rings would appear between 120 and 140 ppm. The C5 carbon, substituted with the pentyl group, would be found further upfield, along with the five distinct signals corresponding to the carbons of the pentyl chain. rsc.org

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Aromatic Protons (Ph-H) | 7.0 - 7.6 | Multiplet |

| ¹H | C5-H | ~3.5 - 4.0 | Triplet |

| ¹H | Pentyl CH₂ | 1.0 - 2.0 | Multiplets |

| ¹H | Pentyl CH₃ | ~0.9 | Triplet |

| ¹³C | C=O (C2, C4, C6) | 150 - 175 | N/A |

| ¹³C | Aromatic Carbons (Ph-C) | 120 - 140 | N/A |

| ¹³C | C5 | ~50 - 60 | N/A |

| ¹³C | Pentyl Carbons | 14 - 40 | N/A |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron impact or other ionization methods. For 1,3-diphenyl-5-pentylbarbituric acid (C₂₃H₂₄N₂O₃), the calculated monoisotopic mass is 376.1787 g/mol . The high-resolution mass spectrum (HRMS) should show a molecular ion peak (M⁺˙) corresponding to this mass, confirming the elemental composition. acs.org

The fragmentation of 5-substituted barbiturates is well-documented. gatech.edu A primary fragmentation pathway for the title compound would involve the cleavage of the C5-substituent. The loss of the pentyl radical (•C₅H₁₁) would result in a significant fragment ion at m/z 305. Another common pathway for compounds with sufficiently long alkyl chains is a McLafferty-type rearrangement, which could lead to the elimination of pentene and the formation of a fragment ion at m/z 306. gatech.edu Further fragmentation could involve the breakdown of the barbiturate ring itself or the loss of phenyl groups.

| m/z | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 376 | [M]⁺˙ (Molecular Ion) | N/A |

| 305 | [M - C₅H₁₁]⁺ | α-cleavage, loss of pentyl radical |

| 306 | [M - C₅H₁₀]⁺˙ | McLafferty rearrangement |

| 299 | [M - Ph]⁺ | Loss of phenyl radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

Electronic Spectroscopy (UV-Visible and Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1,3-diphenyl-5-pentylbarbituric acid is expected to be dominated by π→π* transitions associated with the phenyl groups and the conjugated system of the barbiturate ring. The presence of the two phenyl groups attached to the nitrogen atoms creates an extended chromophore. Barbituric acid derivatives typically exhibit strong absorption in the UV region. researchgate.net For this compound, absorption maxima (λ_max) are expected in the UV-A range (approximately 300-400 nm).

Many barbituric acid derivatives are known to be fluorescent, and this property is highly dependent on their substitution pattern. mdpi.com The title compound, possessing an electron-rich π-system from the phenyl rings, may exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength would be Stokes-shifted to a longer wavelength than the absorption. The quantum yield and specific emission characteristics would depend on the rigidity of the molecule and the nature of the solvent environment. The study of related fluorogens with barbituric acid acceptors suggests that such structures have potential for light-emitting applications. mdpi.comnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.govmdpi.com DFT calculations have been extensively applied to barbituric acid and its derivatives to understand their structural, electronic, and vibrational properties. semanticscholar.orgresearchgate.net For derivatives, these calculations help in optimizing molecular geometries and predicting various quantum chemical parameters. nih.gov The B3LYP hybrid functional, often combined with basis sets like 6-31+G(d,p), is a common choice for studying such organic compounds, providing a balance between accuracy and computational cost. mdpi.comsemanticscholar.org These studies are crucial for understanding the fundamental properties that govern the molecule's behavior and potential applications. nih.gov

Theoretical calculations are instrumental in mapping the energy landscapes of chemical reactions involving barbituric acid derivatives. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms and predict kinetic and thermodynamic favorability. samipubco.comechemcom.com For instance, DFT studies on the Michael addition of 1,3-dimethylbarbituric acid to α,β-unsaturated ketones have shown that the reaction exclusively furnishes 5-monoalkylbarbiturates. researchgate.net Similarly, the mechanism of proton transfer and tautomerism in barbituric acid has been investigated, revealing the energy barriers for keto-enol and lactam-lactim conversions. samipubco.comechemcom.com These studies often involve locating transition state structures and performing Intrinsic Reaction Coordinate (IRC) calculations to confirm the reaction pathway. samipubco.com For 1,3-diphenyl-5-pentyl-barbituric acid, such studies could predict its reactivity in various synthetic transformations, such as its participation in Knoevenagel condensations or Michael additions. mdpi.commdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as it indicates that the molecule can be easily excited. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-(3,4-dimethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione nih.gov | -6.19 | -2.51 | 3.68 |

| 5-(3,4-dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione nih.gov | -6.03 | -2.73 | 3.30 |

| Barbituric Acid (Keto Tautomer BA1) biointerfaceresearch.com | -8.62 | -1.85 | 6.77 |

| Barbituric Acid (Enol Tautomer BA2) biointerfaceresearch.com | -8.21 | -1.74 | 6.47 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. These techniques can reveal information about conformational changes, solvent effects, and aggregation processes. nih.gov For barbituric acid derivatives, MD simulations have been employed to understand the influence of different substituents on their aggregation behavior. bohrium.com

A study investigating the aggregation-induced emission (AIE) of barbituric acid derivatives with varying alkyl chain lengths (from ethyl to heptyl) at the 5-position used molecular dynamics simulations to explore the aggregation process. bohrium.com The simulations showed that the length of the hydrophobic alkyl chain significantly affects the AIE properties. Among the tested compounds, the derivative with a hexyl substituent exhibited the strongest AIE effect, which was even more pronounced than that of the heptyl derivative. bohrium.com This suggests that an optimal chain length exists for enhancing AIE through hydrophobic interactions. These findings indicate that the pentyl group in 1,3-diphenyl-5-pentyl-barbituric acid would play a crucial role in its aggregation behavior and related photophysical properties. bohrium.com

Investigation of Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE) Mechanisms

Certain barbituric acid derivatives exhibit interesting photophysical phenomena known as Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE). nih.govnih.gov AIE is a process where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. nih.govrsc.orgwikipedia.org This is often contrary to the common aggregation-caused quenching (ACQ) effect. nih.gov

The mechanism for AIE in many barbituric acid derivatives is attributed to the restriction of intramolecular motion (RIM). nih.gov In solution, the molecules can undergo various vibrational and rotational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. Upon aggregation, these motions, particularly the rotation of substituent groups like phenyl rings, are physically constrained. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission. nih.gov

Theoretical calculations and UV-visible absorption spectroscopy have confirmed the possibility of ICT from an electron-donating part of the molecule to the electron-accepting barbituric acid core. nih.gov The AIE properties are influenced by the substituents; for instance, increasing the molecular volume can sometimes lead to a decrease in the AIE effect. nih.gov The presence of the 1,3-diphenyl groups and the 5-pentyl group in the target compound suggests it could be a candidate for exhibiting AIE, with the phenyl rings' rotation being a key factor in the RIM mechanism.

Analysis of Resonance Structures and Electron Delocalization

The barbituric acid ring is an acidic compound due to the ability of the methylene (B1212753) group at the C5 position to be deprotonated. researchgate.net The resulting anion is stabilized by resonance, with the negative charge delocalized over the adjacent carbonyl oxygen atoms. mdpi.comresearchgate.net This electron delocalization is fundamental to the reactivity and stability of the barbiturate (B1230296) anion.

Tautomeric Equilibria and Energetics

Barbituric acid and its 5-substituted derivatives can exist in several tautomeric forms due to the migration of protons. researchgate.net The primary forms are the tri-keto form and various enol forms (keto-enol tautomerism), as well as lactam-lactim forms. samipubco.com Theoretical and experimental studies have shown that the relative stability of these tautomers depends on the physical state and environment (gas phase, solution, or solid state). researchgate.netnih.gov

In the gas phase and in solution, the tri-keto tautomer is generally the most stable form of barbituric acid. researchgate.netnih.gov However, in the solid state, an enol tautomer can be the most thermodynamically stable. nih.gov Quantum chemical calculations using methods like DFT and ab initio have been employed to determine the relative energies and stabilities of these tautomers. researchgate.netnih.gov These studies calculate the total energy of each optimized tautomeric structure, allowing for a comparison of their stability. biointerfaceresearch.com The presence of substituents, such as the diphenyl and pentyl groups, can influence the tautomeric equilibrium, although the fundamental keto-enol and lactam-lactim possibilities of the core ring structure remain.

The table below, based on DFT computations of barbituric acid, illustrates the relative energy differences between various tautomers, with the most stable tri-keto form (BA1) as the reference.

| Tautomer | Description | Relative Total Energy (ΔTE) (kcal/mol) |

|---|---|---|

| BA1 biointerfaceresearch.com | Tri-keto | 0.00 |

| BA2 biointerfaceresearch.com | Keto-enol | 11.42 |

| BA4 biointerfaceresearch.com | Keto-enol | 13.78 |

| BA5 biointerfaceresearch.com | Keto-enol | 11.43 |

| BA6 biointerfaceresearch.com | Keto-enol | 13.78 |

| BA8 biointerfaceresearch.com | Keto-enol | 15.75 |

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient information to generate an article on "Barbituric acid, 1,3-diphenyl-5-pentyl-" that adheres to the detailed outline provided in your request.

Extensive searches were conducted to find research pertaining to the non-pharmaceutical applications of this specific chemical compound, including its use in materials science and supramolecular chemistry. These searches included inquiries into its application in the design of organic dyes, fluorogenic probes, optoelectronic materials, polymers, and its role in hydrogen bonding networks and molecular recognition.

Despite these efforts, the scientific literature does not appear to contain specific studies on "Barbituric acid, 1,3-diphenyl-5-pentyl-" for the outlined topics. While general information on barbituric acid and its various derivatives is available, a detailed analysis of the 1,3-diphenyl-5-pentyl derivative in the requested contexts could not be found.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the provided outline for this specific compound at this time.

Non Pharmaceutical Applications and Emerging Research Directions

Coordination Chemistry and Organometallic Compounds

Barbituric acid and its derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions through their oxygen and nitrogen donor atoms. The deprotonation of the C5 position and the tautomeric forms of the barbiturate (B1230296) ring allow for various coordination modes. While specific studies on the coordination complexes of 1,3-diphenyl-5-pentyl-barbituric acid are not extensively documented, the behavior of related 1,3-disubstituted and 5-alkyl-barbituric acids provides a strong indication of its potential.

The presence of the two phenyl groups at the N1 and N3 positions in 1,3-diphenyl-5-pentyl-barbituric acid can be expected to influence its coordination behavior significantly. These bulky groups can provide steric hindrance, directing the coordination towards the exocyclic oxygen atoms and potentially leading to the formation of discrete, well-defined metal complexes rather than polymeric structures. The pentyl group at the C5 position enhances the lipophilicity of the molecule, which could be advantageous for the solubility of its metal complexes in nonpolar organic solvents.

The coordination of barbiturate ligands to metal centers can result in the formation of diverse structures, from simple mononuclear complexes to intricate coordination polymers. The specific geometry and dimensionality of these structures are influenced by the nature of the metal ion, the substituents on the barbituric acid ring, and the presence of ancillary ligands.

Table 1: Potential Coordination Modes of 1,3-Diphenyl-5-pentyl-barbituric Acid with Metal Ions

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through one of the carbonyl oxygen atoms. | Alkali metals, Alkaline earth metals |

| Bidentate Chelating | Coordination through two adjacent carbonyl oxygen atoms. | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |

| Bridging | Linking two or more metal centers, leading to polynuclear complexes or coordination polymers. | Lanthanides, Transition metals |

The resulting organometallic compounds could find applications in catalysis, materials science, and as precursors for the synthesis of novel materials with interesting magnetic or optical properties. The tailored solubility and steric profile of 1,3-diphenyl-5-pentyl-barbituric acid make it a promising candidate for the design of new metal-organic frameworks (MOFs) and other functional coordination compounds.

Development of Chemical Sensors for Non-Biological Analytes (e.g., nitroaromatic explosives)

The detection of nitroaromatic compounds, which are common components of explosives, is of significant importance for security and environmental monitoring. mdpi.com One promising approach for the detection of these analytes is through the use of fluorescent chemical sensors. nih.gov The principle behind this detection method often relies on the fluorescence quenching of a sensor molecule upon interaction with the electron-deficient nitroaromatic compound. nih.gov

While there is no specific research detailing the use of 1,3-diphenyl-5-pentyl-barbituric acid as a chemical sensor, its structural features suggest its potential in this area. Many organic fluorescent sensors are based on π-conjugated systems that exhibit strong emission in solution. The phenyl groups in 1,3-diphenyl-5-pentyl-barbituric acid contribute to the π-system of the molecule. Further functionalization, for instance, by introducing a fluorophore at the C5 position, could yield a highly fluorescent sensor molecule.

The interaction between such a sensor and a nitroaromatic analyte would likely occur through π-π stacking interactions between the electron-rich aromatic rings of the sensor and the electron-poor aromatic ring of the nitroaromatic compound. This interaction can lead to an electron transfer process from the excited state of the sensor to the analyte, resulting in the quenching of fluorescence.

Table 2: Key Parameters for Fluorescence-Based Sensing of Nitroaromatic Compounds

| Parameter | Description | Relevance to 1,3-Diphenyl-5-pentyl-barbituric Acid Derivatives |

| Quantum Yield | The efficiency of the fluorescence process. | A high quantum yield is desirable for a sensitive sensor. |

| Stokes Shift | The difference between the absorption and emission maxima. | A large Stokes shift is beneficial to minimize self-absorption and improve signal-to-noise ratio. |

| Binding Constant | The strength of the interaction between the sensor and the analyte. | A high binding constant indicates a strong affinity and potentially higher sensitivity. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | A low LOD is crucial for practical applications in trace analysis. mdpi.com |

The development of a chemical sensor based on the 1,3-diphenyl-5-pentyl-barbituric acid scaffold would involve synthetic modification to incorporate a suitable fluorophore and subsequent studies to evaluate its photophysical properties and its response to various nitroaromatic compounds.

Role as Versatile Building Blocks in Complex Chemical Architectures

The barbituric acid core is a well-established building block in supramolecular chemistry and the synthesis of complex organic molecules. mdpi.com Its ability to participate in various reactions, such as Knoevenagel condensations and Michael additions at the C5 position, makes it a versatile platform for constructing larger and more intricate structures. mdpi.com

The 1,3-diphenyl-5-pentyl-barbituric acid molecule possesses several key features that make it an attractive building block:

Reactive C5 Position: The methylene (B1212753) group at the C5 position is acidic and can be readily deprotonated to form a nucleophile, which can then react with a variety of electrophiles. This allows for the introduction of a wide range of functional groups and the connection to other molecular components.

Hydrogen Bonding Capabilities: The carbonyl groups of the barbiturate ring are excellent hydrogen bond acceptors, while the N-H protons (in the unsubstituted parent compound) are hydrogen bond donors. Although the N-H protons are substituted in the 1,3-diphenyl derivative, the carbonyl oxygens can still participate in hydrogen bonding interactions, directing the self-assembly of molecules into well-defined supramolecular structures.

These features enable the use of 1,3-diphenyl-5-pentyl-barbituric acid derivatives in the synthesis of a variety of complex structures, including:

Macrocycles: By linking two or more barbiturate units together, it is possible to create macrocyclic structures with defined cavities that can act as host molecules for smaller guests. nih.gov

Supramolecular Polymers: Through non-covalent interactions such as hydrogen bonding and π-π stacking, barbiturate-containing molecules can self-assemble into long, ordered polymeric chains.

Dendrimers: The reactive C5 position can be used as a branching point for the construction of highly branched, tree-like molecules known as dendrimers.

The pentyl group at the C5 position can also play a role in directing the self-assembly process through hydrophobic interactions, leading to the formation of aggregates or specific arrangements in solution or the solid state. The combination of steric bulk from the phenyl groups and the lipophilic nature of the pentyl chain makes 1,3-diphenyl-5-pentyl-barbituric acid a unique and valuable building block for the rational design and synthesis of novel functional materials and complex chemical systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.